3-[3-(2,4,6-Trimethyl-benzenesulfonylamino)-phenyl]-acrylic acid
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Overview
Description
3-[3-(2,4,6-Trimethyl-benzenesulfonylamino)-phenyl]-acrylic acid is an organic compound characterized by its unique structure, which includes a sulfonylamino group attached to a phenyl ring, further connected to an acrylic acid moiety
Scientific Research Applications
3-[3-(2,4,6-Trimethyl-benzenesulfonylamino)-phenyl]-acrylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2,4,6-Trimethyl-benzenesulfonylamino)-phenyl]-acrylic acid typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it a versatile method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the Suzuki–Miyaura coupling reaction, utilizing large-scale reactors and continuous flow systems to enhance yield and efficiency. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-[3-(2,4,6-Trimethyl-benzenesulfonylamino)-phenyl]-acrylic acid can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like hydroxide ions, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Mechanism of Action
The mechanism of action of 3-[3-(2,4,6-Trimethyl-benzenesulfonylamino)-phenyl]-acrylic acid involves its interaction with specific molecular targets and pathways. The sulfonylamino group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The acrylic acid moiety may also participate in various biochemical reactions, contributing to the compound’s overall biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-3-(2,4,6-trimethyl-benzenesulfonylamino)-benzoic acid: Shares a similar sulfonylamino group but differs in the position and type of the attached functional groups.
2,4,6-Trimethylbenzenesulfonic acid: Contains the same sulfonylamino group but lacks the phenyl and acrylic acid moieties.
Uniqueness
3-[3-(2,4,6-Trimethyl-benzenesulfonylamino)-phenyl]-acrylic acid is unique due to its combination of a sulfonylamino group with an acrylic acid moiety, providing distinct chemical and biological properties that are not observed in the similar compounds listed above.
Properties
IUPAC Name |
(E)-3-[3-[(2,4,6-trimethylphenyl)sulfonylamino]phenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c1-12-9-13(2)18(14(3)10-12)24(22,23)19-16-6-4-5-15(11-16)7-8-17(20)21/h4-11,19H,1-3H3,(H,20,21)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFZMVNUDTUTER-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=CC(=C2)C=CC(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=CC(=C2)/C=C/C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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